4-Propylpicolinonitrile
Description
4-Propylpicolinonitrile (C₉H₁₀N₂) is a pyridine derivative featuring a propyl group at the 4-position and a nitrile substituent. This compound belongs to the picolinonitrile family, characterized by a pyridine ring with a nitrile functional group.
Properties
Molecular Formula |
C9H10N2 |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
4-propylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-2-3-8-4-5-11-9(6-8)7-10/h4-6H,2-3H2,1H3 |
InChI Key |
IMEYTLPQQLNOOL-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=NC=C1)C#N |
Canonical SMILES |
CCCC1=CC(=NC=C1)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Methylpicolinonitrile
- Structural Differences: The methyl group in 4-methylpicolinonitrile is shorter than the propyl chain in 4-propylpicolinonitrile.
- Physicochemical Properties :
- Lipophilicity : The propyl group increases hydrophobicity, likely reducing aqueous solubility compared to the methyl analog.
- Melting Point : Longer alkyl chains typically lower melting points due to reduced crystal packing efficiency.
- Synthesis: Both compounds may be synthesized via nucleophilic aromatic substitution, but reaction conditions (e.g., solvent, temperature) could differ. For instance, 4-(2-fluoro-4-nitrophenoxy)-N-methylpicolinamide (Compound 7) was synthesized via 30-hour reflux in chlorobenzene , whereas this compound might require optimized conditions for nitrile group introduction.
4-Aminopyridine
- Functional Group Contrast: The amino group in 4-aminopyridine is electron-donating, opposing the electron-withdrawing nitrile in this compound.
- Reactivity: Electrophilic substitution in 4-aminopyridine occurs at the para position to the amino group, while the nitrile in this compound directs reactions to meta positions.
- Applications: 4-Aminopyridine is used in neurological therapeutics (e.g., multiple sclerosis) and agrochemicals . The nitrile group in this compound may confer utility in metal coordination or as a precursor for heterocyclic syntheses.
4-(4-Aminophenoxy)-N-methylpicolinamide (Compound 4)
- Backbone Similarities: Both compounds share a pyridine core but differ in substituents. Compound 4 includes an amide and phenoxy group, while this compound has nitrile and propyl groups.
- Synthesis Complexity: Compound 4’s synthesis involves multi-step phenoxy coupling and amidation , whereas this compound’s synthesis may focus on alkylation and nitrile introduction.
Research Findings and Challenges
- Synthesis Optimization: highlights challenges in nitro compound synthesis, such as prolonged reflux times (~30 hours) . For this compound, streamlining nitrile incorporation (e.g., via cyano-dehalogenation) could improve efficiency.
- Environmental and Cost Factors: emphasizes reducing environmental impact in pyridine derivative synthesis . Propylpicolinonitrile production may benefit from greener solvents or catalytic methods.
- Structural Insights : Computational modeling (e.g., using SHELX ) could predict crystallographic parameters, though experimental data is lacking.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
